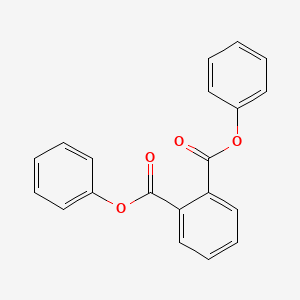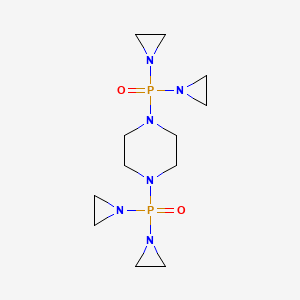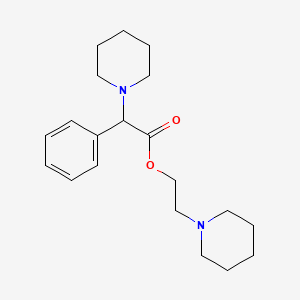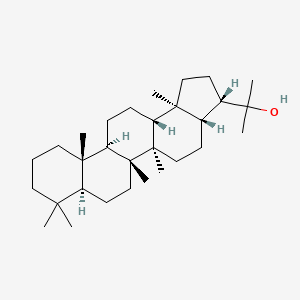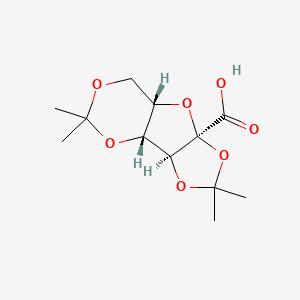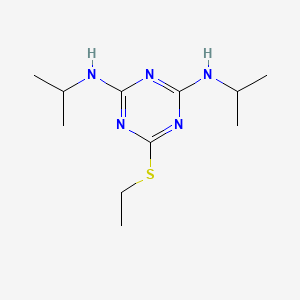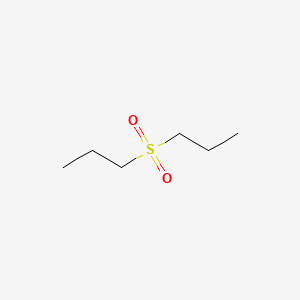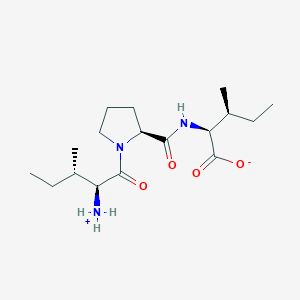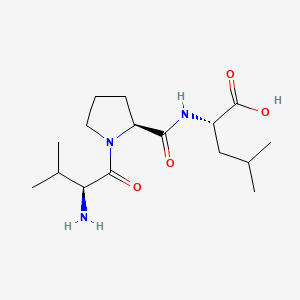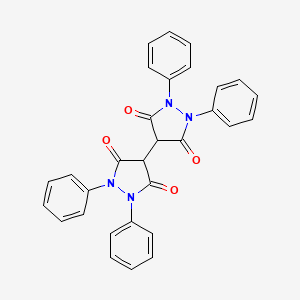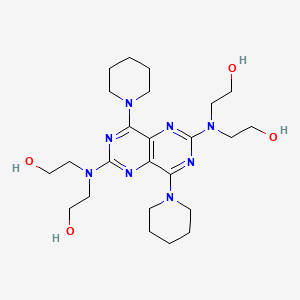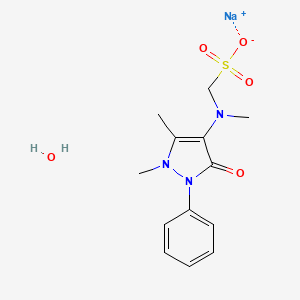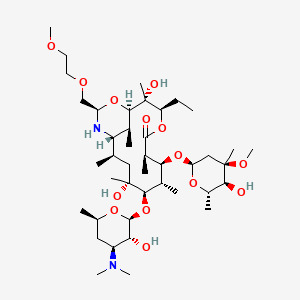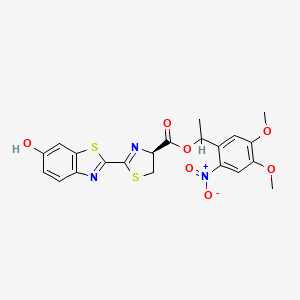
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester
Übersicht
Beschreibung
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester is a heterocyclic light-emitting compound and natural ligand for luciferase used to detect cell activity . It is also known as DMNPE-caged Luciferin . It can cross cell membranes efficiently and requires ATP for its reaction, emitting a greenish-yellow luminescence at a peak wavelength of approximately 530 nm .
Synthesis Analysis
Once inside the cells, the ester is continuously hydrolyzed to a supply of D-luciferin . Alternatively, a burst of D-luciferin is generated by UV photolysis .Molecular Structure Analysis
The molecular formula of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester is C21H19N3O7S2 . The exact mass is 489.07 and the molecular weight is 489.510 .Chemical Reactions Analysis
The ester is continuously hydrolyzed to a supply of D-luciferin once inside the cells . Alternatively, a burst of D-luciferin is generated by UV photolysis .Physical And Chemical Properties Analysis
The compound is a light yellow solid . It is soluble in DMSO . The elemental analysis shows that it contains C, 51.53; H, 3.91; N, 8.58; O, 22.88; S, 13.10 .Wissenschaftliche Forschungsanwendungen
Bioluminescent Logic and Sensing
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester has been utilized in innovative applications involving bioluminescent logic and sensing. For instance, in a study by Chittock et al. (1994), firefly luciferase and luciferin were immobilized in an agarose gel matrix, demonstrating a two-wavelength switch where one wavelength of light activates the enzyme, while a second deactivates it. This finding underscores the potential of using biological molecules as logic elements in future devices (Chittock et al., 1994).
Drug Screening in Bioenergetic Metabolism
Luque-Ortega et al. (2001) developed a method for rapid drug screening targeting the bioenergetic metabolism of Leishmania spp. This process involves monitoring changes in intracellular ATP levels, using a luminescence assay with transfected parasites and D-luciferin analogues. This method efficiently correlates the inhibition of luminescence with parasite proliferation and mitochondrial activity (Luque-Ortega et al., 2001).
DNA Hybridization Control
Research by Ghosn et al. (2005) demonstrated the use of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester in controlling DNA hybridization. Caged oligonucleotides were used, showing altered electrophoretic and spectrophotometric properties, which could be restored with light exposure. This technology holds potential for spatial and temporal regulation of hybridization-based DNA bioactivity (Ghosn et al., 2005).
Photochemical Sensing
Konno et al. (2006) prepared phospholipid polymer nanoparticles immobilized with luciferase for photochemical sensing. These nanoparticles, when conjugated with luciferase, reacted with ATP, luciferin, and oxygen, demonstrating their promise as tools for photochemical sensing in microdiagnostic systems (Konno et al., 2006).
Biomedical and Environmental Detection
A study by Watthaisong et al. (2019) described a chemo-enzymatic cascade for the detection of nitro- and halogenated phenols, using D-luciferin in a process that offers sensitive and convenient tools for biomedical and environmental detection. This methodology provides dual advantages in waste biodetoxification and smart detection technology (Watthaisong et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMOUFKGRGCNZ-LNUXAPHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420721 | |
| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester | |
CAS RN |
223920-67-0 | |
| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



